molecular formula C13H11BrO2 B6281705 methyl 4-(bromomethyl)naphthalene-2-carboxylate CAS No. 79997-05-0

methyl 4-(bromomethyl)naphthalene-2-carboxylate

Cat. No.: B6281705
CAS No.: 79997-05-0
M. Wt: 279.13 g/mol
InChI Key: KCPDQWWCJNTCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Naphthalene (B1677914) Derivatives as Synthetic Precursors

Halogenated naphthalene derivatives are a cornerstone in modern organic synthesis, serving as highly versatile intermediates for the construction of complex molecular frameworks. The introduction of a halogen atom onto the naphthalene ring system provides a reactive handle for a variety of synthetic transformations. These derivatives are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the assembly of intricate organic molecules.

The utility of these compounds stems from their ability to participate in a wide array of coupling reactions. For instance, bromonaphthalenes are common substrates in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methodologies allow for the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, onto the naphthalene core.

Furthermore, the presence of a halogen, such as bromine, activates the naphthalene ring towards certain reactions and can influence the regioselectivity of subsequent functionalization. The reactivity of the carbon-halogen bond allows for nucleophilic substitution reactions, providing a pathway for the introduction of various functional groups. The specific position of the halogen on the naphthalene scaffold also plays a crucial role in the electronic properties and reactivity of the molecule, a factor that can be exploited in multi-step syntheses. The electrochemical reduction of halogenated naphthalenes has also been studied, revealing mechanisms of bond cleavage and the formation of reactive radical species that can lead to dimerization or polymerization. mdpi.com

Academic Significance of Bridged and Functionalized Naphthalene Scaffolds

Bridged and functionalized naphthalene scaffolds are of significant academic interest due to their unique structural, photophysical, and biological properties. The rigid and planar nature of the naphthalene core, when incorporated into larger, three-dimensional architectures, can impart specific conformational constraints and electronic characteristics. These features are highly sought after in the design of novel materials, molecular sensors, and potential therapeutic agents.

The construction of bridged naphthalene systems, where two positions on the naphthalene ring are connected by a linker, can lead to the formation of macrocycles and cyclophanes with well-defined cavities. These structures are of interest in host-guest chemistry, where they can act as receptors for specific molecules or ions. The synthesis of such bridged compounds often relies on bifunctional naphthalene precursors that allow for the controlled formation of the bridging chain. For instance, a compound bearing both a bromomethyl group and a reactive ester could potentially be used in a two-step process to form a macrocyclic structure.

Functionalized naphthalenes are also crucial in the development of advanced materials. For example, naphthalene diimides have been extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. nih.govnewworldencyclopedia.org The ability to introduce various functional groups onto the naphthalene scaffold allows for the fine-tuning of its electronic and optical properties. The bromomethyl group, in particular, is a versatile handle for attaching the naphthalene core to polymer backbones or other molecular components.

Historical Context of Naphthalene Functionalization Methodologies

The history of naphthalene functionalization is deeply rooted in the development of organic chemistry. Naphthalene was first isolated from coal tar in the early 1820s, and its chemical formula was determined by Michael Faraday in 1826. newworldencyclopedia.orgwikipedia.orgencyclopedia.com The structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe. newworldencyclopedia.orgwikipedia.orgencyclopedia.com

Early methods for naphthalene functionalization were dominated by electrophilic aromatic substitution reactions. Due to the electronic nature of the naphthalene ring system, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This inherent reactivity allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups. For example, the direct bromination of naphthalene with bromine typically yields 1-bromonaphthalene (B1665260) as the major product. docbrown.info

However, these classical methods often suffer from a lack of regioselectivity, leading to mixtures of isomers that can be difficult to separate. Over the years, significant research has been dedicated to developing more controlled and selective methods for naphthalene functionalization. The use of directing groups has become a powerful strategy to control the position of incoming substituents. nih.gov More recently, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical approach for the direct functionalization of specific C-H bonds on the naphthalene ring, offering unprecedented control over regioselectivity. nih.govanr.fr

The introduction of functional groups onto side chains, such as the bromination of methylnaphthalenes, has also been a subject of study. Free-radical bromination, often initiated by light or radical initiators, allows for the selective substitution of benzylic hydrogens, leading to the formation of bromomethylnaphthalene derivatives. acs.orgbyjus.com

Research Gaps and Emerging Opportunities in Naphthalene Chemistry Utilizing Bromomethyl Moieties

Despite the extensive research into naphthalene chemistry, several research gaps and emerging opportunities remain, particularly concerning the utilization of bromomethyl moieties in the synthesis of complex naphthalene derivatives.

Another area of opportunity lies in the further exploration of the synthetic utility of bromomethylnaphthalene derivatives in the construction of novel materials. While their use in forming polymers and macrocycles has been demonstrated, there is potential for the design and synthesis of new classes of functional materials with tailored electronic, optical, or host-guest properties. For example, the incorporation of these building blocks into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with interesting catalytic or separation properties.

Furthermore, the application of bromomethylnaphthalene carboxylates in the synthesis of biologically active molecules and natural products is an area ripe for exploration. The naphthalene core is a common motif in many natural products with interesting pharmacological activities. nih.govchemistryviews.orgresearchgate.net The dual functionality of compounds like methyl 4-(bromomethyl)naphthalene-2-carboxylate could provide a versatile platform for the synthesis of complex natural product analogues for structure-activity relationship studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79997-05-0

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

methyl 4-(bromomethyl)naphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-16-13(15)10-6-9-4-2-3-5-12(9)11(7-10)8-14/h2-7H,8H2,1H3

InChI Key

KCPDQWWCJNTCML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1)CBr

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Bromomethyl Naphthalene 2 Carboxylate

Cross-Coupling Methodologies Utilizing the Bromomethyl Group

The bromomethyl group is an excellent electrophilic partner in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C(sp³)–C(sp²) bonds. While traditionally used for aryl halides, recent advancements have expanded its scope to include benzylic halides. nih.gov This reaction typically involves a palladium catalyst to couple the benzylic halide with an organoboron reagent, such as a boronic acid or an organotrifluoroborate salt. nih.govnih.gov

For a compound like methyl 4-(bromomethyl)naphthalene-2-carboxylate, a Suzuki-Miyaura coupling would proceed by reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. This reaction would yield a diarylmethane or an allyl-naphthalene derivative, respectively. Various palladium sources, ligands, and bases can be employed, often under microwave conditions to improve yields and reaction times. nih.govscilit.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides with Organoboron Reagents. nih.govnih.gov
Catalyst System (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / JohnPhosK₂CO₃DMF160 (Microwave)Moderate to Good
PdCl₂(dppf)·CH₂Cl₂ (2%)Cs₂CO₃THF/H₂O (10:1)77Good
Pd(PPh₃)₄ (5%)Various CarbonatesVariousVariousVariable

The reactive bromomethyl group readily undergoes nucleophilic substitution with various heteroatom nucleophiles to form stable C-S, C-N, and C-O bonds. These reactions are fundamental in synthetic chemistry for introducing diverse functional groups.

Thioether Formation : Reaction with a thiol (R-SH) or its corresponding thiolate salt (R-S⁻) in the presence of a base yields a thioether (naphthalene-CH₂-S-R). This is a standard Williamson-type synthesis, typically proceeding under mild conditions.

Amide Formation : While direct reaction with an amide might be complex, a common strategy involves reaction with a primary or secondary amine (R₂NH) to form a secondary or tertiary amine, respectively (naphthalene-CH₂-NR₂). N-alkylation of amides can also be achieved under specific conditions, though it is less common than amine alkylation. Alternatively, methods for direct amidation of esters exist, but these target the other functional group on the molecule. nih.govorgsyn.orgnih.gov A more direct route to an amide linkage at this position would involve converting the bromomethyl group to a carboxylic acid or amine first.

Ether Formation : The Williamson ether synthesis can be applied by reacting the bromomethyl compound with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) in the presence of a strong base (like NaH) to deprotonate the alcohol, forming an alkoxide or phenoxide. This nucleophile then displaces the bromide to form an ether (naphthalene-CH₂-O-R).

Electrophilic and Radical Reactivity of the Naphthalene (B1677914) Core and Bromomethyl Group

Beyond the reactions at the bromomethyl center, both the naphthalene core and the C-Br bond can participate in other types of reactions.

The C-Br bond is susceptible to cleavage under radical conditions. For instance, in related bromonaphthalene compounds, electrochemical reduction can lead to the formation of a radical anion. mdpi.com This intermediate can then cleave the C-Br bond to form a bromide anion and a naphthalene-methyl radical. mdpi.com This radical species can then dimerize or participate in other radical-mediated processes. mdpi.com

The naphthalene core itself is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of EAS are governed by the existing substituents: the electron-withdrawing methyl ester group (-CO₂Me) and the weakly deactivating bromomethyl group (-CH₂Br). The ester group is a meta-director and strongly deactivating. The bromomethyl group is deactivating due to the inductive effect of the bromine atom. Predicting the exact position of a further substitution would require consideration of the combined directing effects of both groups on the two rings of the naphthalene system. Generally, electrophilic attack on substituted naphthalenes is a complex process, often yielding mixtures of isomers.

Photolytic C-Br Bond Cleavage Studies

The photolytic cleavage of the carbon-bromine (C-Br) bond in benzylic and naphthylic systems represents a key reaction for generating reactive intermediates. While specific photolysis studies on this compound are not extensively documented in peer-reviewed literature, the behavior of analogous compounds provides significant insight into the expected photochemical reactivity. The absorption of ultraviolet (UV) light by the naphthalene chromophore is anticipated to provide the necessary energy to induce cleavage of the relatively weak C-Br bond.

Studies on similar structures, such as 4-(bromomethyl)-7-(diethylamino)coumarin, have shown that the primary photochemical event is the homolytic cleavage of the C-Br bond. This process results in the formation of a naphthylmethyl radical and a bromine radical. The efficiency of this cleavage is dependent on the wavelength of the incident light and the solvent environment. Polar solvents can influence the stability of any potential ionic intermediates, though radical pathways are often predominant for this class of compounds.

The general mechanism for the photolytic C-Br bond cleavage can be represented as follows:

Scheme 1: Postulated Photolytic C-Br Bond Cleavage

Where Ar represents the methyl 4-(carboxylate)naphthalene-2-yl moiety.

This initial bond scission is a critical step that dictates the subsequent reaction pathways and the nature of the final products. The energy of the C-Br bond is sufficiently low to be targeted by UV irradiation without disrupting the more stable aromatic C-C and C-H bonds.

Radical Intermediates and Reaction Pathways

Following the initial photolytic C-Br bond cleavage, the primary radical intermediates generated are the 4-(methoxycarbonyl)naphthalen-2-ylmethyl radical and a bromine radical. The naphthalene-based radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring system. This resonance stabilization is a key factor in the facility of its formation.

The subsequent reaction pathways of these radical intermediates are diverse and depend on the surrounding chemical environment, including the presence of radical scavengers, hydrogen donors, or unsaturated compounds.

Potential Reaction Pathways:

Hydrogen Abstraction: In the presence of a suitable hydrogen donor (e.g., the solvent), the naphthylmethyl radical can abstract a hydrogen atom to form methyl 4-methylnaphthalene-2-carboxylate.

Dimerization: Two naphthylmethyl radicals can combine to form a dimeric product, 1,2-bis(4-(methoxycarbonyl)naphthalen-2-yl)ethane.

Reaction with Oxygen: If the reaction is performed in the presence of oxygen, the radical can be trapped to form peroxy radicals, which can lead to the formation of aldehydes or carboxylic acids upon further reaction.

Addition to Alkenes: The radical can add across the double bond of an alkene, initiating a polymerization process or forming a new C-C bond. libretexts.org

The bromine radical can also participate in various reactions, including recombination with the naphthylmethyl radical, abstraction of hydrogen atoms from the solvent, or addition to unsaturated systems. The interplay of these competing pathways determines the final product distribution of the photochemical reaction.

Reactivity of the Carboxylate Moiety

The methyl ester group at the 2-position of the naphthalene ring, also known as the carboxylate moiety, exhibits reactivity characteristic of carboxylic acid esters. The primary reactions involving this functional group are hydrolysis and transesterification, which proceed via nucleophilic acyl substitution.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this would involve reacting the methyl ester with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and methanol (B129727). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed. wikipedia.org

General Reaction:

Catalysis:

Acid Catalysis: Strong acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Base Catalysis: Strong bases, typically an alkoxide corresponding to the alcohol reactant (e.g., R'O⁻), deprotonate the alcohol to form a more potent nucleophile which then attacks the carbonyl carbon. masterorganicchemistry.com

Catalyst TypeTypical ConditionsMechanism Highlights
Acid H₂SO₄, HCl, p-TsOH; HeatProtonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, proton transfers, elimination of methanol. masterorganicchemistry.com
Base NaOR', KOR'; Anhydrous conditionsFormation of a strong nucleophile (alkoxide), nucleophilic attack on carbonyl, tetrahedral intermediate, elimination of methoxide. masterorganicchemistry.com

Hydrolysis and Carboxylic Acid Derivatization

Hydrolysis of the methyl ester group leads to the formation of the corresponding carboxylic acid, 4-(bromomethyl)naphthalene-2-carboxylic acid, and methanol. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible as the carboxylate salt is formed. The ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the free carboxylic acid. chemguide.co.uklibretexts.org

Table of Hydrolysis Conditions:

ConditionReagentsProductsNotes
Acidic Dilute H₂SO₄ or HCl, H₂O, Heat4-(bromomethyl)naphthalene-2-carboxylic acid + MethanolReversible reaction. chemguide.co.uklibretexts.org
Basic (Saponification) 1. NaOH or KOH, H₂O/Alcohol, Heat 2. H₃O⁺1. Sodium or Potassium 4-(bromomethyl)naphthalene-2-carboxylate + Methanol 2. 4-(bromomethyl)naphthalene-2-carboxylic acidIrreversible reaction. chemguide.co.uklibretexts.org

The resulting carboxylic acid is a versatile intermediate for further derivatization. It can be converted into an acid chloride, an amide, an anhydride (B1165640), or other esters, providing a gateway to a wide range of other functionalized naphthalene derivatives.

Applications of Methyl 4 Bromomethyl Naphthalene 2 Carboxylate in Complex Organic Synthesis

As a Building Block for Functionalized Polycyclic Aromatic Hydrocarbons

The synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) is a significant area of research, driven by their unique electronic and photophysical properties. Methyl 4-(bromomethyl)naphthalene-2-carboxylate provides a strategic starting point for extending the naphthalene (B1677914) core into larger, more complex PAH systems. The key to this utility is the high reactivity of the benzylic bromide in the bromomethyl group.

This group can readily participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of larger aromatic frameworks. For instance, it can be used in:

Friedel-Crafts Alkylation reactions: Reacting with other aromatic compounds to form diarylmethane structures, which can then be cyclized to create additional fused rings.

Wittig-type reactions: After conversion to the corresponding phosphonium (B103445) salt, it can react with aldehydes or ketones to form stilbene-like intermediates, which can undergo photocyclization to yield phenanthrene (B1679779) or chrysene (B1668918) derivatives. nih.gov

Coupling reactions: While less common for a bromomethyl group compared to an aryl bromide, it can be used to link the naphthalene unit to other molecular fragments, which can then be elaborated into larger PAHs.

The presence of the methyl ester at the 2-position offers a point for further functionalization, allowing for the introduction of substituents that can modulate the electronic properties and solubility of the final PAH, which is crucial for applications in organic electronics. nih.gov

Role in the Elaboration of Naphthalene-Based Scaffolds

Beyond the synthesis of large, fused PAHs, this compound is instrumental in the elaboration of the naphthalene core itself, creating a diverse array of substituted derivatives. The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups. researchgate.net

The following table illustrates the versatility of the bromomethyl group in nucleophilic substitution reactions for scaffold elaboration.

NucleophileReagent ExampleResulting Functional GroupProduct Class Example
Azide (B81097) ionSodium Azide (NaN₃)Azidomethyl (-CH₂N₃)2-Naphthylmethyl azide derivatives sigmaaldrich.com
Cyanide ionSodium Cyanide (NaCN)Cyanomethyl (-CH₂CN)Naphthaleneacetonitrile derivatives
AminesAmmonia, Primary/Secondary AminesAminomethyl (-CH₂NR₂)Substituted Naphthylmethylamines
ThiolsSodium Thiolate (NaSR)Thiomethyl (-CH₂SR)Naphthylmethyl thioethers
Alcohols/PhenolsSodium Alkoxide (NaOR)Alkoxymethyl (-CH₂OR)Naphthylmethyl ethers

Simultaneously, the methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into amides, esters, or other acid derivatives, further expanding the molecular diversity of the naphthalene scaffold. nih.gov This dual reactivity enables the synthesis of complex naphthalene-based molecules with tailored properties for applications in medicinal chemistry and materials science. ekb.eg

Synthesis of Novel Organic Molecules with Tunable Structural Architectures

The distinct reactivity of the two functional groups on this compound allows for the controlled, stepwise synthesis of molecules with highly specific and tunable three-dimensional structures. The bromomethyl group can undergo nucleophilic substitution or be used in coupling reactions under conditions that leave the methyl ester group intact. Subsequently, the ester can be selectively hydrolyzed or aminolyzed under different reaction conditions.

This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the precise construction of complex target molecules. For example, a researcher could first use the bromomethyl group to attach the naphthalene scaffold to a polymer chain or a large biomolecule. In a second, independent step, the methyl ester could be converted into a carboxylic acid and coupled with a fluorescent dye or a targeting ligand. This stepwise approach provides chemists with fine control over the final molecular architecture, which is essential for creating materials with precisely engineered properties, such as in the development of metal-organic frameworks (MOFs) where ligands with specific geometries are required. nih.gov

Integration into Modular Synthetic Strategies

In complex, multi-step syntheses, efficiency is paramount. This compound is an ideal candidate for integration into modular or convergent synthetic strategies. In this approach, complex molecules are assembled from several pre-synthesized, moderately sized "modules" or "building blocks," rather than being built linearly one atom or group at a time. researchgate.net

The following table outlines a hypothetical modular synthesis using the title compound.

Synthesis StageDescriptionReaction Type
Module A Synthesis Synthesis of a complex fragment with a nucleophilic site (e.g., an amine or thiol).Multi-step synthesis
Module B This compoundN/A (Starting Material)
Coupling Step Module A is reacted with Module B to form an advanced intermediate.Nucleophilic Substitution
Final Elaboration The methyl ester on the coupled product is hydrolyzed and reacted with another molecule.Hydrolysis & Amide Coupling

Precursor to Advanced Intermediates for Material Science Investigations

The naphthalene ring system is inherently fluorescent and electrochemically active, making it a desirable component in materials designed for optoelectronic applications. This compound serves as a key precursor to more advanced intermediates used in material science. researchgate.net

The bromomethyl group is a versatile anchor for incorporating the naphthalene moiety into larger systems. It can be used to synthesize:

Polymer side-chains: By reacting the compound with a pre-formed polymer that has nucleophilic sites, the naphthalene unit can be grafted onto a polymer backbone. The resulting materials may have applications as organic scintillators or in organic light-emitting diodes (OLEDs).

Dendrimers: The compound can be used as a building block for the synthesis of dendrimers, where the naphthalene units act as fluorescent reporters at the periphery or as part of the core structure.

Small molecules for organic electronics: It can be used to synthesize specifically designed small molecules for use as emitters, charge-transport materials, or hosts in OLED devices. The ester group can be used to tune solubility and film-forming properties.

By converting the bromomethyl group to other functionalities (e.g., an aldehyde via the Sommelet reaction), even more complex intermediates can be accessed, further broadening the scope of potential materials. google.com The ability to create these advanced intermediates makes the title compound a valuable starting material for investigations into new functional organic materials.

Computational and Theoretical Studies on Methyl 4 Bromomethyl Naphthalene 2 Carboxylate

Electronic Structure and Reactivity Predictions

The electronic landscape of methyl 4-(bromomethyl)naphthalene-2-carboxylate is primarily dictated by the aromatic π-system of the naphthalene (B1677914) rings. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting its electronic properties. ssrn.comubc.catandfonline.comsamipubco.com The naphthalene core itself possesses a characteristic distribution of electron density, with specific carbons being more susceptible to electrophilic or nucleophilic attack. researchgate.net

The introduction of substituents significantly modulates this electronic structure. The methyl carboxylate group at the 2-position acts as an electron-withdrawing group, which would be predicted to lower the energy of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com A lower HOMO energy suggests a higher ionization potential and reduced susceptibility to electrophilic attack on the aromatic ring. Conversely, the bromomethyl group at the 4-position introduces a highly reactive electrophilic center at the benzylic carbon.

Reactivity predictions would focus on two main sites: the aromatic ring and the benzylic carbon of the bromomethyl group. The bromomethyl group is anticipated to be the primary site of reactivity, readily undergoing nucleophilic substitution (SN2) reactions due to the stability of the resulting benzylic carbocation-like transition state. acs.org Computational models can predict the activation barriers for such reactions with various nucleophiles. acs.org The electron-withdrawing nature of the methyl carboxylate group would likely influence the reactivity of the bromomethyl group, potentially making the benzylic carbon more electrophilic. DFT calculations are often employed to explore the reactivity of such systems. chemrevlett.com

Table 1: Predicted Electronic Properties and Reactivity

Property Predicted Characteristic Computational Method of Choice
HOMO Energy Lowered due to electron-withdrawing group DFT (e.g., B3LYP/6-311++G(d,p)) tandfonline.com
LUMO Energy Lowered due to electron-withdrawing group DFT (e.g., B3LYP/6-311++G(d,p)) tandfonline.com
HOMO-LUMO Gap Potentially modulated by substituents DFT, TD-DFT ssrn.comsamipubco.com
Primary Reactive Site Benzylic carbon of the bromomethyl group Transition State Theory, DFT acs.org

Quantum Mechanical Modeling of Reaction Pathways

Quantum mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.govq-chem.comdiva-portal.orgresearchgate.net For this compound, QM modeling would be crucial for mapping the potential energy surfaces of its characteristic reactions.

The most probable reaction pathway to be modeled would be the SN2 substitution at the bromomethyl group. acs.org Computational studies on similar benzylic halides have shown that the nature of the nucleophile, the solvent, and the electronic character of the aromatic ring system all play a critical role in the reaction kinetics and thermodynamics. acs.org QM calculations can be used to locate the transition state structure, calculate the activation energy, and determine the reaction enthalpy. nih.govacs.orgnih.gov These calculations can provide insights into the synchronicity of bond-breaking and bond-forming processes in the transition state.

Another area of investigation could be the Diels-Alder reactivity of the naphthalene core, although this is generally less favorable than for simpler polycyclic aromatic hydrocarbons like anthracene. chemrevlett.com Computational models could predict the feasibility and regioselectivity of such cycloaddition reactions. Furthermore, QM methods can be applied to study the hydrolysis of the methyl ester group under acidic or basic conditions, providing a detailed picture of the reaction mechanism at a molecular level.

Table 2: Hypothetical Reaction Pathways and Modeling Approaches

Reaction Pathway Description Relevant Computational Methods
SN2 Substitution Reaction of the bromomethyl group with a nucleophile DFT, Ab initio methods, QM/MM nih.gov
Solvolysis Reaction with a solvent molecule (e.g., water, ethanol) QM/MM with explicit solvent models nih.gov
Ester Hydrolysis Cleavage of the methyl ester to the carboxylic acid DFT with implicit or explicit solvent models

Conformational Analysis and Molecular Dynamics Simulations

While the naphthalene core is rigid, the substituents introduce degrees of conformational freedom that can be explored computationally. lumenlearning.comlibretexts.org Conformational analysis of this compound would focus on the rotational barriers around the bonds connecting the bromomethyl and methyl carboxylate groups to the naphthalene ring. researchgate.net Steric hindrance and electronic effects will dictate the preferred orientations of these groups relative to the plane of the aromatic rings. libretexts.org These low-energy conformations can be identified using computational methods such as potential energy surface scans.

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of the molecule in different environments, such as in solution or interacting with a biological macromolecule. rsc.orgarxiv.orgacs.orgacs.org MD simulations would reveal how the molecule samples different conformational states over time and how it interacts with solvent molecules. For instance, simulations in an aqueous environment could shed light on the solvation structure around the polar ester group and the more nonpolar naphthalene core. Such simulations rely on accurate force fields that describe the intra- and intermolecular interactions of the molecule.

Table 3: Predicted Conformational Parameters

Parameter Description Method of Study
Dihedral Angle (C4-C-Br-H) Rotation of the bromomethyl group Potential Energy Surface Scan (DFT)
Dihedral Angle (C2-C-O-CH3) Rotation of the methyl carboxylate group Potential Energy Surface Scan (DFT)
Solvent Accessible Surface Area The area of the molecule exposed to solvent Molecular Dynamics Simulations

Ligand Design and Interaction Studies (if applicable for general academic binding studies)

The structural features of this compound make it an interesting candidate for ligand design and interaction studies in a general academic context, particularly in the study of protein-ligand interactions. researchgate.netnih.govresearchgate.net The planar and hydrophobic naphthalene core is capable of engaging in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The methyl carboxylate group can act as a hydrogen bond acceptor, while the bromomethyl group provides a reactive handle for covalent modification of a target protein, a strategy used in chemical biology to probe protein function.

Computational docking studies could be employed to predict the binding mode of this molecule within the active site of a model protein. These simulations would identify potential non-covalent interactions, such as hydrophobic contacts, hydrogen bonds, and π-stacking, that contribute to the binding affinity. researchgate.net Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to calculate the free energy of binding. nih.gov Such studies are foundational in understanding the principles of molecular recognition and can guide the design of more potent and selective ligands.

Table 4: Potential Intermolecular Interactions for Binding Studies

Interaction Type Molecular Feature Involved Potential Interacting Partner (e.g., in a protein)
π-Stacking Naphthalene ring system Aromatic side chains (Phe, Tyr, Trp) nih.gov
Hydrophobic Interactions Naphthalene ring system Aliphatic side chains (Ala, Val, Leu, Ile)
Hydrogen Bonding Oxygen atoms of the methyl carboxylate Hydrogen bond donors (e.g., Ser, Thr, Asn, Gln)

Advanced Characterization Techniques in Mechanistic Research Without Discussing Basic Identification Data

Spectroscopic Methods for Elucidating Reaction Intermediates

The short-lived and often low-concentration nature of reaction intermediates necessitates the use of highly sensitive and rapid spectroscopic techniques. These methods provide invaluable snapshots of the fleeting species that dictate the course of a chemical transformation.

Transient Absorption Spectroscopy (TAS) is a powerful tool for detecting and characterizing transient species with high temporal resolution. In studies of naphthalene (B1677914) derivatives, TAS has been instrumental in probing excited states and radical intermediates. For instance, in photochemical reactions, the naphthalene chromophore can be excited to singlet and triplet states, which can be readily monitored by their characteristic absorption spectra. Research on related naphthalimide derivatives has successfully utilized nanosecond transient absorption to identify triplet state absorptions, providing insights into their deactivation pathways. By analogy, TAS could be employed to study the photophysical properties of methyl 4-(bromomethyl)naphthalene-2-carboxylate and to detect any radical intermediates formed upon photolysis of the carbon-bromine bond.

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information about reaction intermediates in real-time. While standard NMR is used for stable product characterization, time-resolved techniques can capture the spectra of species as they form and decay during a reaction. For reactions involving this compound, such as nucleophilic substitutions, time-resolved NMR could track the disappearance of the starting material's proton and carbon signals and the concurrent appearance of signals corresponding to the intermediate and the final product. This would allow for the direct observation of the reaction's progress and the identification of any unexpected transient species.

A hypothetical application of time-resolved ¹H NMR to a substitution reaction is outlined in the table below:

Time (s)Reactant Signal (δ ppm)Intermediate Signal (δ ppm)Product Signal (δ ppm)
04.8 (s, -CH₂Br)--
10Decreasing intensity4.5 (s, -CH₂-Nu⁺)Increasing intensity
60VanishedDecreasing intensity4.2 (s, -CH₂-Nu)
120VanishedVanishedMaximum intensity

This is a hypothetical data table to illustrate the application of the technique.

Chromatographic and Separation Techniques for Reaction Monitoring

To gain a comprehensive understanding of a reaction's kinetics and product distribution, real-time monitoring of the reaction mixture's composition is crucial. Chromatographic techniques, often coupled with mass spectrometry, are exceptionally well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are workhorse techniques for separating and identifying components in a liquid reaction mixture. In the context of reactions with this compound, aliquots can be taken from the reaction at various time points, quenched, and analyzed by HPLC or LC-MS. This allows for the quantification of the starting material, intermediates, products, and any side products. For example, studies on the enzymatic carboxylation of naphthalene have effectively used LC-MS to monitor the formation of 2-naphthoyl-CoA, demonstrating the technique's utility in tracking reactions involving the naphthalene core. Similarly, the reaction of naphthalene-2,3-dicarboxaldehyde with peptides has been successfully analyzed using reverse-phase HPLC coupled to mass spectrometry.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy provides real-time information about the changes in functional groups during a reaction. By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectra of the reacting species can be continuously monitored. For a reaction involving this compound, one could monitor the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the formation of the product. This technique is particularly powerful for determining reaction kinetics and endpoints without the need for sampling.

The following table illustrates the expected changes in key FTIR vibrational frequencies during a hypothetical nucleophilic substitution reaction:

Wavenumber (cm⁻¹)AssignmentChange over Time
~650C-Br stretchDecrease
~1720C=O stretch (ester)Constant
~1250C-O stretch (ester)Constant
VariesC-Nu stretchIncrease

This is a hypothetical data table to illustrate the application of the technique.

Advanced Diffraction Studies for Structural Confirmation

While spectroscopic and chromatographic methods are excellent for identifying and quantifying species in a reaction, definitive structural confirmation, especially of crystalline products or stable intermediates, is often achieved through diffraction techniques.

Single-Crystal X-ray Diffraction (XRD) provides an unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. If a reaction product or a stable intermediate derived from this compound can be crystallized, single-crystal XRD can provide its exact molecular geometry. This is exemplified by numerous studies on complex naphthalene derivatives where XRD was used to elucidate the final structure. For instance, the crystal structure of a triazolic phosphonic α-amino ester containing a naphthalene moiety was determined by single-crystal X-ray diffraction, providing crucial details about its conformation. Similarly, the structure of a ligand synthesized from 1,5-diaminonaphthalene was confirmed using this technique. This level of structural detail is invaluable for confirming reaction outcomes and for understanding the steric and electronic properties of the synthesized molecules.

A table summarizing crystallographic data for a hypothetical product is presented below:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4

This is a hypothetical data table to illustrate the application of the technique.

Future Research Trajectories and Broader Academic Impact

Development of Novel Stereoselective Synthetic Routes

The bromomethyl group attached to the naphthalene (B1677914) scaffold represents a prochiral center, offering a key opportunity for the development of asymmetric synthetic methodologies. The conversion of this group into a new stereocenter is a primary objective for creating chiral molecules, which are of paramount importance in pharmaceuticals and materials science.

Future research will likely focus on the enantioselective substitution of the bromide atom. This can be pursued through several advanced catalytic strategies. One promising avenue is the use of palladium catalysis in combination with a chiral Lewis base, a strategy that has proven effective for the asymmetric cascade carbonylation and annulation of general benzyl (B1604629) bromides. organic-chemistry.orgacs.orgacs.org Adapting such relay catalysis could enable the construction of complex chiral quinolinones from methyl 4-(bromomethyl)naphthalene-2-carboxylate. organic-chemistry.orgacs.orgacs.org Another approach involves Ni/photoredox dual catalysis, which has been successfully used for the asymmetric cross-coupling of other benzylic precursors with aryl bromides to form highly enantioenriched products. nih.gov

StrategyCatalyst/Reagent TypePotential OutcomeKey Challenges
Asymmetric Nucleophilic Substitution Chiral Phase-Transfer CatalystEnantioenriched ethers, esters, or alkylated productsControlling SN1 vs. SN2 pathways; catalyst efficiency
Transition Metal-Catalyzed Cross-Coupling Palladium or Nickel complex with chiral ligands (e.g., BiOX, Xantphos)Chiral C-C or C-N bond formationLigand design for high enantioselectivity; substrate scope
Organocatalysis Chiral Lewis base (e.g., benzotetramisole)Asymmetric annulation and cascade reactionsCompatibility with multi-component reaction conditions
Enzymatic Resolution Lipases, hydrolasesKinetic resolution of racemic derivativesEnzyme selectivity and stability

Exploration of Unconventional Reactivity Patterns

Beyond classical nucleophilic substitution (SN1/SN2) pathways, the structure of this compound is well-suited for exploration in unconventional reactivity, particularly those involving radical intermediates. The stability of the naphthylmethyl radical, conferred by the extended resonance of the naphthalene system, makes it an excellent candidate for modern synthetic methods. nih.govresearchgate.net

Visible-light photoredox catalysis is a key area for future investigation. princeton.edu This technique allows for the generation of benzylic radicals from benzylic halides under mild conditions. nih.gov These radicals can then participate in a variety of bond-forming reactions, such as Giese couplings with electron-deficient alkenes or reductive homocoupling to form bibenzyl-type structures. nih.govacs.orgchemrxiv.org Recent advancements in metallaphotoredox cross-electrophile coupling, which pairs aryl bromides with benzyl bromides, could be applied to synthesize diverse di(hetero)arylmethane motifs. nih.gov Such methods offer a powerful alternative to traditional two-electron chemistry and can enable the construction of previously inaccessible molecular architectures. princeton.edu

Reaction TypeConditions / CatalystPotential TransformationMechanistic Intermediate
Conventional Reactivity
Nucleophilic Substitution (SN1/SN2)Nucleophile (e.g., ROH, RNH2, CN-)C-O, C-N, C-C bond formationCarbocation or direct displacement
Unconventional Reactivity
Photoredox-Mediated CouplingRu or Ir photocatalyst, visible lightReductive dehalogenation, Giese addition, C-C cross-couplingNaphthylmethyl radical
Metallaphotoredox Cross-CouplingPhotocatalyst + Ni or Cu catalystCoupling with aryl halides or other electrophilesOrganometallic/radical species
Halogen Atom Transfer (XAT)Silane or other XAT agentGeneration of radicals for subsequent reactionsNaphthylmethyl radical
Carbonylative AnnulationPd catalyst, CO, chiral Lewis baseFormation of complex heterocyclic scaffoldsKetene intermediate, π-allyl palladium species organic-chemistry.orgacs.org

Integration into Automated Synthesis Platforms

The increasing demand for rapid discovery and optimization in medicinal and materials chemistry has driven the adoption of automated synthesis and high-throughput experimentation (HTE). acs.org this compound is an ideal building block for such platforms due to its high reactivity and versatility. The C-Br bond serves as a reliable anchor point for diversification.

In an automated workflow, a solution of the compound could be dispensed by a liquid handling robot into a multi-well plate (e.g., 96- or 384-well format). semanticscholar.org To each well, different reactants, such as a library of amines, phenols, or boronic acids, along with appropriate catalysts and reagents, can be added. scienceintheclassroom.org This parallel synthesis approach allows for the rapid generation of hundreds of distinct naphthalene derivatives. Analysis of these reactions can also be streamlined using high-throughput techniques like desorption electrospray ionization mass spectrometry (DESI-MS), which can analyze reaction outcomes at a rate of one sample per second. semanticscholar.org This integration accelerates the discovery of new compounds with desired properties and the optimization of reaction conditions with minimal material consumption. scienceintheclassroom.org

ParameterDescriptionExample Implementation
Platform Automated liquid handling robot (e.g., Beckman-Coulter Biomek FX) semanticscholar.orgDispensing stock solutions of the naphthalene building block, reagents, and catalysts into a 384-well plate.
Reaction Scale Nanomole to micromole scale (e.g., 0.02 mg per reaction) scienceintheclassroom.orgMinimizes consumption of valuable starting materials and allows for extensive screening.
Variables Screened Nucleophiles, catalysts, ligands, bases, solventsA grid of 12 nucleophiles and 8 catalyst/base combinations can generate 96 unique products in one run.
Analysis Method High-Throughput Mass Spectrometry (e.g., DESI-MS, UPLC-MS) semanticscholar.orgscienceintheclassroom.orgRapidly confirms product formation and conversion without purification, enabling fast decision-making.
Objective Lead discovery, reaction optimizationIdentify novel derivatives with biological activity or find optimal conditions for a specific transformation.

Contribution to Fundamental Understanding of Benzylic Halide Chemistry

Benzylic halides are a cornerstone of organic chemistry, known for their enhanced reactivity in substitution reactions. This reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states and intermediates involved. The reaction can proceed via an SN1 mechanism, involving a resonance-stabilized carbocation, or an SN2 mechanism, where the transition state benefits from orbital overlap with the π-system.

This compound serves as an excellent model system to deepen this understanding. The naphthalene core, with its more extensive π-system compared to a simple benzene (B151609) ring, offers greater delocalization and stabilization for a developing positive charge in an SN1 pathway or a radical in a free-radical process. rsc.orgyoutube.com Spectroscopic studies on related naphthylmethyl radicals have confirmed their resonance-stabilized nature. nih.govresearchgate.net

Furthermore, the presence of the methyl ester group at the C2 position introduces a significant electronic effect. As an electron-withdrawing group, the ester moiety deactivates the aromatic ring towards electrophilic attack but also influences the benzylic position. lumenlearning.comlibretexts.org This deactivating inductive and resonance effect would be expected to destabilize the naphthylmethyl carbocation, potentially slowing SN1 reactions compared to an unsubstituted analogue, while having a less pronounced effect on SN2 or radical pathways. Systematic kinetic studies on this molecule could provide valuable quantitative data on the interplay between the extended aromatic system and substituent electronic effects on benzylic reactivity. lumenlearning.comstpeters.co.in

Intermediate/Transition StateStabilizing FactorInfluence of Naphthalene RingInfluence of Methyl Ester Group
Carbocation (SN1) Resonance delocalization of positive chargeEnhanced stabilization due to larger π-system compared to benzylDestabilization via inductive/resonance electron withdrawal
Transition State (SN2) π-orbital overlap with reacting centerFavorable overlap, accelerating the reactionMinor electronic destabilization
Radical Resonance delocalization of unpaired electronSignificant stabilization, facilitating radical formation nih.govresearchgate.netMinor electronic destabilization

Potential for Derivatization in Catalyst Design and Methodological Advancement

The true synthetic value of this compound lies in its potential as a versatile platform for creating more complex and functional molecules. researchgate.netlifechemicals.com The bromomethyl group is a highly effective chemical handle that can be readily converted into a wide array of other functional groups. This capability is particularly relevant in the design of ligands for transition-metal catalysis and the development of novel functional materials.

By reacting the bromomethyl group with nucleophiles like triphenylphosphine (B44618) or various amines, phosphine (B1218219) and amine functionalities can be installed onto the naphthalene scaffold. The resulting compounds can act as ligands for metals such as palladium, rhodium, or nickel. researchgate.net The rigid naphthalene backbone imparts specific steric and electronic properties to the resulting metal complex, which can influence its catalytic activity and selectivity in cross-coupling, hydrogenation, or C-H functionalization reactions. nih.govrsc.org For instance, naphthalene-based ligands have been successfully employed in catalysts for producing high molecular weight polycarbonates. researchgate.net

Moreover, derivatization can lead to new materials with unique properties. For example, functionalized naphthalenes are precursors to porous organic salts used in photocatalysis, where the extended π-system is crucial for light-harvesting and charge transfer capabilities. rsc.org The ability to precisely modify the structure of this compound opens up avenues for creating custom catalysts, molecular sensors, and advanced organic materials. mdpi.commdpi.comdergipark.org.tr

Functional Group TransformationReagent(s)Resulting MoietyPotential Application
Phosphination PPh3, PR3NaphthylmethylphosphineLigand for Pd, Ni, Rh catalysis (e.g., Suzuki, Heck reactions)
Amination R2NH, NaN3 then reductionNaphthylmethylamineLigand for catalysis, chiral auxiliary, pharmaceutical precursor
Thiolation NaSH, RSHNaphthylmethylthiolLigand for soft metals, precursor for self-assembled monolayers
Cyanation NaCN, KCNNaphthylacetonitrileIntermediate for carboxylic acids, amines, and heterocycles
Alkylation (via organometallics) R-MgBr, R-LiExtended alkyl chainBuilding block for complex organic synthesis

Q & A

Basic: What are the established synthetic routes for methyl 4-(bromomethyl)naphthalene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves alkylation of a naphthol precursor (e.g., methyl 4-hydroxynaphthalene-2-carboxylate) using bromomethylating agents like bromomethyl bromide or propargyl bromide. Key steps include:

  • Base Selection : Potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) to generate the oxyanion intermediate .
  • Purification : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure .
  • Optimization : Varying reaction time (2–6 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 substrate-to-alkylating agent) to improve yield .

Advanced: How can computational methods resolve mechanistic ambiguities in the bromomethylation reaction?

Methodological Answer:
Density Functional Theory (DFT) calculations can model transition states and intermediates to identify rate-determining steps. For example:

  • Compare energy barriers for direct bromomethylation vs. competing pathways (e.g., O- vs. C-alkylation).
  • Validate computational predictions with kinetic studies (e.g., monitoring by HPLC or in-situ IR) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl ester at δ 3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and bromine isotope patterns .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced: How to address conflicting toxicity data in environmental exposure studies?

Methodological Answer:

  • Risk of Bias Assessment : Apply standardized questionnaires (e.g., Table C-7 for animal studies) to evaluate randomization, blinding, and dose reporting .
  • Meta-Analysis : Pool data from multiple studies using inclusion criteria (e.g., inhalation vs. oral exposure routes, species-specific effects) to identify trends .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage : Keep at 0–6°C in amber vials to prevent thermal decomposition or light-induced radical reactions .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis; use anhydrous dichloromethane or toluene for long-term stability .

Advanced: How to design bioactivity studies for bromomethylated naphthalene derivatives?

Methodological Answer:

  • Target Selection : Prioritize receptors (e.g., cytochrome P450 enzymes) based on structural analogs’ reported bioactivity .
  • Assay Design : Use fluorescence polarization for binding affinity or microsomal stability assays with LC-MS quantification .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, followed by mutagenesis to validate key interactions .

Basic: What environmental monitoring strategies are effective for tracking brominated naphthalenes?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use HLB cartridges for aqueous samples, followed by LC-MS/MS with MRM transitions for quantification .
  • Biomonitoring : Analyze metabolites (e.g., hydroxylated derivatives) in urine or serum using derivatization-GC/MS .

Advanced: How can synthetic byproducts inform reaction pathway analysis?

Methodological Answer:

  • Byproduct Isolation : Use preparative TLC or column chromatography to isolate minor products (e.g., di-brominated analogs) .
  • Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) to trace hydrogen transfer steps or bromine radical pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.